molecular formula C9H9N5O4 B2855809 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylic acid CAS No. 1855891-52-9

1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylic acid

Cat. No.: B2855809
CAS No.: 1855891-52-9
M. Wt: 251.202
InChI Key: QTCVGJDRQZCHFP-UHFFFAOYSA-N
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Description

1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bipyrazole core with an ethyl group at the 1’ position and a nitro group at the 4’ position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid is primarily determined by its functional groups. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. The ethyl group can affect the compound’s solubility and overall chemical behavior. Molecular targets and pathways involved in its action are still under investigation, with studies focusing on its interaction with biological macromolecules and potential therapeutic effects .

Comparison with Similar Compounds

1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(1-ethyl-4-nitropyrazol-3-yl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4/c1-2-12-5-7(14(17)18)8(11-12)13-4-3-6(10-13)9(15)16/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCVGJDRQZCHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N2C=CC(=N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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